molecular formula C13H8Cl2N2O2S2 B11786118 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11786118
M. Wt: 359.3 g/mol
InChI Key: YQFAFAPMMJYBAG-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methylsulfonyl group, and a thioxo-dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with methylsulfonyl acetonitrile in the presence of a base to form an intermediate. This intermediate is then cyclized under acidic conditions to yield the final product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Molecular docking studies and proteomic analyses have been used to elucidate these mechanisms .

Biological Activity

4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring with various substituents, suggests a variety of biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₈Cl₂N₂O₂S and a molecular weight of 359.3 g/mol. The presence of a thioxo group at position 2 and a methylsulfonyl group at position 5 enhances its biological activity. The dichlorophenyl moiety contributes to its unique chemical properties, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity : The thioxo group enhances the efficacy of pyridine derivatives against various pathogens.
  • Anticancer Properties : Structural analogs have demonstrated the ability to inhibit cancer cell proliferation.
  • Antiviral Activity : Some derivatives have shown potential against viral infections.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer progression.
  • Cell Cycle Arrest : Studies on related compounds reveal that they may induce cell cycle arrest in cancer cells by modulating proteins involved in cell proliferation.
  • Interaction with Biological Macromolecules : Preliminary studies suggest that understanding the interactions between this compound and biological macromolecules could provide insights into its pharmacological potential.

Anticancer Activity

A study investigated the anticancer properties of related thioxo-pyridine derivatives on human colon cancer cell lines (HT-29 and LS180). Results indicated a significant decrease in cell proliferation at concentrations ranging from 10–100 µM. The mechanism involved cell cycle arrest in the G1 phase through up-regulation of p27 KIP1 and down-regulation of cyclin D1 and CDK4 proteins, demonstrating the potential for similar effects in this compound .

Antimicrobial Studies

Research on structurally similar compounds has shown promising antimicrobial activity against various bacterial strains. The thioxo group is believed to enhance this activity by increasing binding affinity to bacterial enzymes .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-(Chlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrileContains a chlorophenyl group instead of dichlorophenylMay exhibit different biological activity due to fewer halogen substitutions
4-(Bromophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrileContains a bromophenyl groupDifferent halogen may affect reactivity and binding properties
4-(Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrileContains a fluorophenyl groupFluorine's electronegativity might influence the compound's reactivity

Properties

Molecular Formula

C13H8Cl2N2O2S2

Molecular Weight

359.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-5-methylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H8Cl2N2O2S2/c1-21(18,19)11-6-17-13(20)9(5-16)12(11)8-3-2-7(14)4-10(8)15/h2-4,6H,1H3,(H,17,20)

InChI Key

YQFAFAPMMJYBAG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CNC(=S)C(=C1C2=C(C=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

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